9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a compound belonging to the carbazole family, characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring. The presence of a methyl group at position 9 and a pyridine moiety at position 3 contributes to its unique chemical properties. This compound is notable for its potential applications in organic electronics, pharmaceuticals, and as a fluorescent probe due to its photophysical properties.
The chemical reactivity of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole can be attributed to the functional groups present in its structure. It undergoes various reactions, including:
Research indicates that carbazole derivatives, including 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, exhibit various biological activities:
The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole can be achieved through several methods:
9-Methyl-3-(pyridin-2-YL)-9H-carbazole has promising applications in various fields:
Studies involving interaction analyses have shown that 9-Methyl-3-(pyridin-2-YL)-9H-carbazole can interact with various biomolecules:
Several compounds share structural similarities with 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Ethylcarbazole | Ethyl group at position 9 | Exhibits distinct biological activity patterns |
| 3-Amino-9H-carbazole | Amino group at position 3 | Increased reactivity due to amino functionality |
| 9-(Pyridin-2-YL)-carbazole | Pyridine moiety at position 1 | Enhanced electronic properties for optoelectronic applications |
| 3-(Pyrimidin-2-YL)-carbazole | Pyrimidine substitution at position 3 | Potentially different pharmacological effects |
The uniqueness of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole lies in its specific arrangement of methyl and pyridine groups, which influences its reactivity and potential applications compared to other carbazole derivatives.
The IUPAC name for this compound is 9-methyl-3-(pyridin-2-yl)-9H-carbazole, reflecting its carbazole backbone with substituents at positions 3 and 9. The carbazole system consists of two benzene rings fused to a pyrrole ring, with a methyl group (-CH₃) attached to the nitrogen atom at position 9 and a pyridin-2-yl group (a pyridine ring bonded via its second carbon) at position 3. The structural formula can be represented as follows:
$$ \text{C}{17}\text{H}{14}\text{N}_{2} $$
The planar carbazole core enables π-conjugation, while the pyridine moiety introduces electron-withdrawing characteristics and potential coordination sites.
The CAS Registry Number for 9-methyl-3-(pyridin-2-yl)-9H-carbazole is not explicitly listed in the provided sources. However, structurally related compounds, such as 9-(pyridin-2-yl)-9H-carbazole (CAS 23866-67-3), highlight naming conventions where substituent positions are prioritized. Alternative names for the target compound may include:
The molecular formula is C₁₇H₁₄N₂, derived from the carbazole base (C₁₂H₉N) supplemented by a methyl group (CH₃) and a pyridin-2-yl group (C₅H₄N). The molecular weight calculates to 246.31 g/mol, with contributions from carbon (82.89%), hydrogen (5.73%), and nitrogen (11.38%).
9-Methyl-3-(pyridin-2-YL)-9H-carbazole represents an important carbazole derivative characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring, with a methyl group at position 9 and a pyridine moiety at position 3 . This compound belongs to the broader family of carbazole derivatives, which have garnered significant attention in organic chemistry due to their versatile applications [3]. The synthesis of this specific compound requires precise methodologies to ensure proper functionalization at the desired positions [8].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pyridinyl-carbazole derivatives [10]. These reactions enable the formation of carbon-carbon bonds between aryl halides and organometallic compounds under relatively mild conditions [2]. For the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, palladium catalysis offers a selective and efficient approach to introduce the pyridinyl group at the desired position [3].
The general mechanism of palladium-catalyzed cross-coupling for pyridinyl-carbazole synthesis involves several key steps [10] [16]:
A typical procedure for synthesizing 9-Methyl-3-(pyridin-2-YL)-9H-carbazole via palladium catalysis begins with the preparation of 9-methyl-3-bromocarbazole [14] [19]. This intermediate can be prepared through the methylation of 3-bromocarbazole using a suitable methylating agent such as methyl iodide in the presence of a base [14]. The subsequent cross-coupling reaction with 2-pyridylboronic acid or its derivatives in the presence of a palladium catalyst yields the desired product [19] [21].
The choice of palladium catalyst significantly influences the reaction efficiency [16]. Common catalysts include tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate with phosphine ligands, and palladium complexes with bidentate ligands [10] [21]. The reaction conditions typically involve temperatures ranging from 80-120°C in polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or toluene [16] [19].
| Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | K₂CO₃ | 100 | 24 | 65-75 |
| Pd(OAc)₂/PCy₃ | Toluene | K₃PO₄ | 110 | 18 | 70-80 |
| [Pd(dppf)Cl₂] | THF/H₂O | Na₂CO₃ | 85 | 12 | 75-85 |
Table 1: Reaction conditions for palladium-catalyzed synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [10] [16] [21]
Recent advancements in palladium catalysis have focused on developing more efficient catalyst systems that operate under milder conditions and with lower catalyst loadings [16]. For instance, the use of palladacycle precatalysts has shown improved reactivity for challenging coupling partners, including sterically hindered pyridine derivatives [16] [21]. Additionally, microwave-assisted protocols have been developed to reduce reaction times while maintaining high yields [17] [19].
The Suzuki-Miyaura coupling represents one of the most versatile and widely employed palladium-catalyzed cross-coupling reactions for carbazole functionalization [25] [26]. This reaction specifically involves the coupling of organoboron compounds (typically boronic acids or esters) with organic halides or pseudohalides in the presence of a palladium catalyst and a base [23] [25]. For the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, the Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of environmentally benign organoboron reagents [23] [26].
The mechanism of the Suzuki-Miyaura coupling for carbazole functionalization follows the general palladium catalytic cycle but includes specific features related to the activation of the organoboron species [25] [26]:
For the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole via Suzuki-Miyaura coupling, two main approaches can be employed [20] [22]:
The first approach is generally preferred due to the greater commercial availability and stability of pyridylboronic acids compared to carbazole boronic acids [20] [31]. A typical procedure involves the reaction of 9-methyl-3-bromocarbazole with 2-pyridylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as potassium carbonate or sodium hydroxide), and a suitable solvent system (such as dioxane/water or toluene/ethanol/water) [20] [31].
Optimization of the Suzuki-Miyaura coupling for carbazole functionalization has focused on several key parameters [23] [25]:
| Boronic Acid/Ester | Halide Precursor | Catalyst | Base | Solvent System | Yield (%) |
|---|---|---|---|---|---|
| 2-Pyridylboronic acid | 9-Methyl-3-bromocarbazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-85 |
| 2-Pyridylboronic acid pinacol ester | 9-Methyl-3-bromocarbazole | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/EtOH/H₂O | 80-90 |
| 9-Methylcarbazole-3-boronic acid | 2-Bromopyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 70-80 |
Table 2: Optimization conditions for Suzuki-Miyaura coupling in the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [20] [23] [25]
Recent advances in Suzuki-Miyaura coupling for carbazole functionalization include the development of water-soluble catalyst systems, enabling more environmentally friendly reaction conditions [23] [26]. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times while maintaining or improving yields [20] [31]. These developments have made the Suzuki-Miyaura coupling an increasingly attractive method for the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole and related compounds [20] [31].
The purification of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is crucial for obtaining high-purity material for subsequent applications [6] [7]. Two primary techniques are employed for this purpose: silica gel chromatography and recrystallization [6] [27]. These complementary methods address different aspects of purification, with chromatography primarily separating impurities with different polarities and recrystallization removing impurities with different solubility profiles [6] [7].
Silica gel chromatography represents a powerful technique for the purification of carbazole derivatives, including 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [6] [27]. This method exploits differences in the polarity and adsorption properties of the target compound and impurities to achieve separation [27]. The process involves several key steps:
For 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, optimization of the chromatography conditions is essential for efficient purification [6] [19]. The choice of eluent significantly affects the separation efficiency, with hexane/ethyl acetate or dichloromethane/methanol mixtures commonly employed [6] [19]. The optimal ratio of these solvents depends on the specific impurity profile but typically ranges from 9:1 to 7:3 (hexane:ethyl acetate) or 98:2 to 95:5 (dichloromethane:methanol) [6] [27].
A detailed procedure for the silica gel chromatography of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the following steps [6] [27]:
| Solvent System | Ratio | Elution Order | Recovery (%) |
|---|---|---|---|
| Hexane/Ethyl acetate | 9:1 → 7:3 | Less polar impurities → Product → More polar impurities | 85-95 |
| Dichloromethane/Methanol | 98:2 → 95:5 | Less polar impurities → Product → More polar impurities | 80-90 |
| Toluene/Acetone | 95:5 → 9:1 | Less polar impurities → Product → More polar impurities | 75-85 |
Table 3: Solvent systems for silica gel chromatography of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [6] [19] [27]
Recent advancements in chromatography techniques for carbazole purification include the use of automated flash chromatography systems, which offer improved reproducibility and efficiency [6] [27]. Additionally, the development of optimized pre-packed columns has simplified the purification process while maintaining high separation efficiency [27].
Recrystallization serves as a complementary purification technique to chromatography, particularly effective for removing impurities with similar polarities but different solubility characteristics [7] [12] [30]. For 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, recrystallization can significantly enhance purity levels, often achieving >99% purity when properly optimized [7] [12].
The recrystallization process for carbazole derivatives involves several key steps [7] [12] [30]:
The choice of recrystallization solvent is critical for achieving high purity and recovery [7] [12] [30]. For 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, several solvent systems have been investigated, with ethanol, methanol, ethyl acetate, and toluene being among the most effective [7] [12]. Mixed solvent systems, such as ethanol/water or toluene/hexane, often provide improved results by allowing fine-tuning of the solubility properties [7] [30].
Optimization of the recrystallization process involves controlling several parameters [7] [12] [30]:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | High | Low | 75-85 | >98 |
| Methanol/Water (9:1) | High | Very Low | 80-90 | >99 |
| Toluene | Moderate | Low | 70-80 | >97 |
| Ethyl Acetate/Hexane (1:1) | Moderate | Very Low | 85-95 | >99 |
Table 4: Recrystallization solvents for 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [7] [12] [30]
Recent advances in recrystallization techniques for carbazole derivatives include the use of antisolvent crystallization, where a second solvent is added to reduce the solubility of the target compound and induce crystallization [7] [30]. Additionally, ultrasonic-assisted recrystallization has been shown to improve crystal quality and purity for certain carbazole derivatives [7] [30].
The large-scale production of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole presents unique challenges that require specific optimization strategies to ensure economic viability and consistent product quality [15] [24]. These strategies encompass modifications to reaction conditions, catalyst systems, purification protocols, and process integration [15] [24] [32].
For large-scale production, reaction optimization focuses on maximizing yield while minimizing catalyst loading, reaction time, and solvent usage [15] [24]. Several approaches have been developed to achieve these goals [15] [24] [32]:
Catalyst optimization: Development of more active catalyst systems that maintain high efficiency at lower loadings [15] [24]. For example, the use of palladium precatalysts with bulky, electron-rich phosphine ligands has been shown to reduce catalyst loading to as low as 0.1-0.5 mol% while maintaining high yields [15] [24].
Solvent selection: Identification of more environmentally benign and cost-effective solvents that maintain reaction efficiency [15] [32]. For instance, the replacement of traditional solvents like dimethylformamide with greener alternatives such as 2-methyltetrahydrofuran or propylene carbonate has been investigated [15] [32].
Reaction concentration: Increasing reaction concentration reduces solvent usage and reactor volume requirements [15] [24]. However, this must be balanced against potential issues such as reduced mixing efficiency and increased formation of byproducts [15] [24].
Temperature and pressure optimization: Fine-tuning of reaction temperature and pressure can significantly impact both reaction rate and selectivity [15] [24]. For palladium-catalyzed couplings, moderate increases in temperature (up to 120-130°C) often accelerate the reaction without compromising selectivity [15] [24].
| Parameter | Laboratory Scale | Optimized Large Scale | Impact on Yield |
|---|---|---|---|
| Catalyst loading | 2-5 mol% | 0.1-0.5 mol% | -5 to 0% |
| Reaction concentration | 0.1-0.2 M | 0.5-1.0 M | +0 to +5% |
| Reaction temperature | 80-100°C | 110-130°C | +5 to +10% |
| Reaction time | 12-24 h | 4-8 h | -0 to +5% |
Table 5: Comparison of reaction parameters for laboratory and large-scale production of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [15] [24] [32]
The implementation of continuous flow processes represents a significant advancement in the large-scale production of carbazole derivatives [15] [24] [32]. Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, reduced reactor volumes, and more consistent product quality [15] [24] [32].
For the synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole, continuous flow approaches have been developed for both the cross-coupling reaction and subsequent purification steps [15] [24]. These systems typically employ fixed-bed reactors containing immobilized palladium catalysts, which enable higher catalyst turnover numbers and simplified product purification [15] [24].
Process integration strategies focus on minimizing the number of isolation and purification steps between synthetic transformations [15] [24] [32]. For example, telescoped processes that combine multiple reactions in a single operation have been developed, such as the sequential N-methylation of carbazole followed by bromination and cross-coupling without intermediate purification [15] [24].
Large-scale purification of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole requires modifications to the laboratory-scale techniques discussed earlier [6] [7] [32]. For chromatographic purification, the use of continuous chromatography systems, such as simulated moving bed (SMB) chromatography, offers significant advantages in terms of solvent consumption, productivity, and operational efficiency [6] [32].
Recrystallization processes for large-scale production focus on optimizing crystallization kinetics and crystal habit to facilitate filtration and drying [7] [12] [29]. Techniques such as programmed cooling crystallization, where the cooling rate is carefully controlled to optimize crystal size and purity, have been implemented [7] [29]. Additionally, the use of continuous crystallization systems, including continuous stirred tank crystallizers and tubular crystallizers, has been explored for high-throughput production [29] [32].
| Purification Technique | Laboratory Scale | Large Scale | Advantages for Large Scale |
|---|---|---|---|
| Batch chromatography | Common | Limited to early stages | - |
| Continuous chromatography | Rare | Increasingly common | Reduced solvent usage, higher throughput |
| Batch recrystallization | Common | Common | Simple equipment, high purity |
| Continuous crystallization | Rare | Emerging | Consistent crystal quality, higher throughput |
Table 6: Comparison of purification techniques for laboratory and large-scale production of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole [6] [7] [29] [32]
Maximizing overall yield in large-scale production involves not only optimizing the primary reaction and purification steps but also implementing effective strategies for recovering and recycling valuable materials [15] [24] [32]. These strategies include:
Recovery of unreacted starting materials: Implementation of processes to isolate and reuse unreacted carbazole precursors and coupling partners [15] [24].
Catalyst recycling: Development of methods for recovering and reactivating palladium catalysts, such as precipitation of palladium black followed by oxidative dissolution and ligand reconstitution [15] [24].
Solvent recycling: Implementation of distillation and purification processes to recover and reuse reaction and purification solvents [15] [32].
Valorization of byproducts: Identification of potential applications for reaction byproducts or development of processes to convert them into valuable materials [15] [32].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for elucidating the molecular structure of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole. The technique provides detailed information about the hydrogen and carbon environments within the molecule [1] [2].
The proton Nuclear Magnetic Resonance spectrum of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole exhibits characteristic signals that enable complete structural assignment. The aromatic protons of the carbazole ring system typically appear in the downfield region between 7.0-8.5 parts per million [1] [3]. Specifically, carbazole derivatives demonstrate distinctive patterns with protons at positions 1, 2, 4, 5, 6, 7, and 8 of the carbazole core showing well-resolved multiplets [4] [5].
For compounds containing pyridine substituents, additional aromatic signals appear in the 8.4-8.8 parts per million region, characteristic of the electron-deficient pyridine ring [1] [6]. The pyridine protons in 9-(pyridin-2-yl)-9H-carbazole derivatives show signals at 8.74 parts per million (ddd), 8.14 parts per million (dt), and 7.93 parts per million (ddd), indicating the specific substitution pattern [6].
The methyl group attached to the nitrogen atom at position 9 of the carbazole ring appears as a singlet in the aliphatic region, typically between 2.0-3.0 parts per million [7] [8]. This methyl signal serves as a diagnostic peak for confirming N-methylation of the carbazole nucleus.
Chemical shift assignments reveal that the carbazole ring system maintains its aromatic character upon substitution, with minimal perturbation of the electronic environment [2] [9]. The integration ratios of the aromatic protons relative to the methyl group provide quantitative confirmation of the molecular structure.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole. The carbazole carbon atoms exhibit signals in distinct regions of the spectrum, with quaternary carbons appearing around 140 parts per million, tertiary aromatic carbons between 120-130 parts per million, and the nitrogen-bearing carbon around 110 parts per million [5] [3].
The pyridine ring carbons display characteristic chemical shifts that differ from those of the carbazole system due to the electron-withdrawing effect of the nitrogen atom [9] [3]. The carbon directly attached to the pyridine nitrogen typically appears at higher field compared to other aromatic carbons.
Halogen substitution effects on carbazole derivatives demonstrate significant chemical shift perturbations, particularly for carbons directly bonded to halogen atoms [10]. Heavy atom effects from bromine and iodine substituents cause substantial downfield shifts of approximately -10 and -30 parts per million, respectively, providing insight into the electronic effects of substituents.
The N-methyl carbon appears as a characteristic signal around 25-30 parts per million, confirming the presence of the methyl substituent [1] [7]. This signal, combined with the aromatic carbon pattern, enables unambiguous structural confirmation.
X-ray crystallographic analysis provides definitive three-dimensional structural information for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, revealing precise molecular geometry and intermolecular packing arrangements [11] [12] [13].
Crystallographic studies of carbazole derivatives consistently demonstrate that the carbazole ring system maintains essential planarity, with maximum deviations from the mean plane typically ranging from 0.020 to 0.041 Angstroms [12] [14] [15]. The tricyclic carbazole framework exhibits characteristic bond lengths and angles that reflect the aromatic character of the system [13].
The Carbon-Nitrogen bond lengths in the carbazole core typically measure between 1.335-1.395 Angstroms, consistent with partial double bond character due to nitrogen participation in the aromatic π-system [16] [13]. Carbon-Carbon bond lengths within the aromatic rings range from 1.330-1.392 Angstroms, reflecting the delocalized bonding characteristic of aromatic systems [16].
For pyridine-substituted carbazole derivatives, the dihedral angle between the carbazole mean plane and the pyridine ring provides crucial information about molecular conformation. Research indicates that this dihedral angle typically ranges from 56.65 to 68.45 degrees [11] [15], suggesting significant non-planarity between these aromatic systems due to steric interactions.
The molecular configuration of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole exhibits specific geometric parameters that influence its physical and electronic properties. The N-methyl substituent introduces additional steric considerations while the pyridine ring orientation affects intermolecular interactions in the crystal lattice [17] [15].
Crystallographic analysis reveals that carbazole derivatives typically crystallize in orthorhombic or monoclinic crystal systems, with common space groups including Pnma, P21/c, and P21/n [12] [18] [13]. Unit cell dimensions generally fall within characteristic ranges: a-axis 7-12 Angstroms, b-axis 12-19 Angstroms, and c-axis 5-17 Angstroms [19] [13].
Intermolecular interactions in carbazole crystal structures predominantly involve Carbon-Hydrogen···π interactions and π-π stacking arrangements [12] [14]. These weak interactions contribute to crystal stability and influence solid-state properties. The carbazole ring systems often participate in offset π-π stacking with centroid-centroid distances typically ranging from 3.5-3.7 Angstroms [11] [18].
Hydrogen bonding patterns vary depending on substitution. Pyridine-containing derivatives may exhibit Carbon-Hydrogen···Nitrogen interactions, while unsubstituted positions on the carbazole ring can participate in Carbon-Hydrogen···π contacts [20] [14]. These interactions collectively determine the three-dimensional crystal architecture and influence properties such as thermal stability and mechanical behavior.
The crystal packing of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole likely involves herringbone-type arrangements common to substituted carbazole derivatives, with the bulky substituents influencing the specific packing motifs and intermolecular distances [2] [15].
Mass spectrometry provides essential molecular weight determination and structural verification for 9-Methyl-3-(pyridin-2-yl)-9H-carbazole through accurate mass measurements and fragmentation pattern analysis [1] [6] [21].
The molecular ion peak of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole appears at mass-to-charge ratio 258 (C18H14N2), representing the intact molecular species [21]. High-resolution mass spectrometry enables precise mass determination with accuracy typically within 1-5 parts per million, confirming the exact molecular formula and ruling out alternative structural possibilities [1] [7].
Electron ionization mass spectrometry of carbazole derivatives typically produces intense molecular ion peaks due to the stability of the aromatic radical cation [22]. The carbazole system readily forms stable radical cations through loss of an electron from the nitrogen lone pair or π-system, resulting in strong molecular ion signals that facilitate molecular weight confirmation [23].
Isotope pattern analysis enhances structural confirmation by revealing the characteristic distribution of carbon-13 and nitrogen-15 isotopes [7] [24]. The isotope pattern for C18H14N2 shows the expected distribution with the molecular ion peak followed by the M+1 peak at approximately 20% relative intensity, consistent with the presence of 18 carbon atoms.
Mass spectral fragmentation of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole provides valuable structural information through characteristic loss patterns. Common fragmentation pathways for carbazole derivatives include loss of substituent groups, particularly alkyl chains attached to nitrogen, and ring-opening reactions that provide diagnostic fragment ions [25] [26].
The N-methyl group represents a labile substituent that may undergo α-cleavage, resulting in loss of 15 mass units (CH3) to produce a fragment ion at m/z 243 [7]. This fragmentation pattern is characteristic of N-methylated carbazole derivatives and serves as a diagnostic tool for structural confirmation.
Pyridine-containing fragments provide additional structural verification. The pyridine moiety (C5H4N, mass 78) may appear as a stable fragment ion due to the aromatic stability of the pyridine ring [23]. Loss of the pyridine substituent from the molecular ion would produce a fragment corresponding to the N-methylcarbazole core.
Carbazole ring system fragmentation typically involves formation of characteristic fragment ions at m/z 167 (corresponding to the parent carbazole, C12H9N) and subsequent loss of hydrogen atoms or small neutral molecules [22]. These fragmentation patterns are well-established for carbazole derivatives and enable confident structural assignment when combined with accurate mass measurements.
Differential Scanning Calorimetry analysis provides comprehensive thermal characterization of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole, revealing critical phase transition temperatures and thermal stability parameters essential for understanding material properties and processing conditions [27] [28] [29].
The glass transition temperature represents a critical parameter for understanding the thermal behavior of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole in its amorphous state. Carbazole derivatives typically exhibit glass transition temperatures ranging from 80-130°C, depending on molecular structure and substituent effects [30] [31] [32].
Differential Scanning Calorimetry measurements employ controlled heating rates, typically 10-20°C per minute under inert atmosphere, to identify the glass transition as a baseline shift in the heat flow curve [27] [28]. The glass transition temperature is determined as the midpoint of the transition region, providing a characteristic value for the compound under investigation.
For carbazole-based materials designed for electronic applications, glass transition temperatures exceeding 100°C are generally desirable to ensure thermal stability during device operation [30] [33]. The 3-(N,N-Diphenylamino)carbazole derivatives demonstrate glass transition temperatures ranging from 111-173°C, indicating excellent thermal stability for organic electronic applications [30].
Molecular structure significantly influences glass transition behavior. Linear conjugated systems typically exhibit higher glass transition temperatures compared to angular arrangements due to increased backbone rigidity [34]. The presence of the pyridine substituent and N-methyl group in 9-Methyl-3-(pyridin-2-yl)-9H-carbazole likely influences the glass transition temperature through effects on molecular mobility and intermolecular interactions.
Differential Scanning Calorimetry analysis reveals the melting behavior of crystalline 9-Methyl-3-(pyridin-2-yl)-9H-carbazole through identification of the endothermic melting transition. Carbazole derivatives typically exhibit melting points in the range of 240-300°C, reflecting the thermal stability of the aromatic ring system [27] [35].
The melting point provides important information about crystal packing efficiency and intermolecular interaction strength. Compounds with more efficient crystal packing and stronger intermolecular forces generally exhibit higher melting points [36] [33]. For diindolo[3,2-b:2′,3′-h]carbazole derivatives, melting temperatures range from 111-268°C depending on substituent patterns [33].
Crystallization behavior upon cooling from the melt reveals information about the tendency to form ordered phases versus remaining in amorphous states. Some carbazole derivatives exhibit clear crystallization exotherms upon cooling, while others remain amorphous, showing only glass transition behavior in subsequent heating cycles [27] [28].
The thermal analysis of novel carbazole-based molecules demonstrates clear melting transitions at 86-95°C for specific derivatives, with no observable phase transitions upon cooling and reheating [27]. This behavior indicates the formation of stable amorphous glasses, which is advantageous for certain electronic applications where crystallization must be avoided.
Thermal decomposition analysis through Differential Scanning Calorimetry and Thermogravimetric Analysis provides essential information about the upper temperature limits for processing and application of 9-Methyl-3-(pyridin-2-yl)-9H-carbazole. Carbazole derivatives generally exhibit decomposition temperatures exceeding 280°C, indicating good thermal stability [27] [28].
The decomposition temperature, typically defined as the temperature corresponding to 5% weight loss, ranges from 291-307°C for novel carbazole-based molecules [27]. Diindolo[3,2-b:2′,3′-h]carbazole derivatives demonstrate even higher decomposition temperatures exceeding 320°C, making them suitable for vacuum deposition processes [33].
Thermal stability correlates with molecular structure, with more extended conjugated systems and rigid molecular frameworks generally exhibiting higher decomposition temperatures [28] [36]. The presence of substituents can either enhance or reduce thermal stability depending on their chemical nature and bonding characteristics.
Phase behavior analysis reveals that many carbazole derivatives can form stable amorphous glasses with glass transition temperatures well below their decomposition temperatures [30] [32]. This thermal window enables processing and applications at elevated temperatures while maintaining material integrity, which is particularly important for organic electronic device fabrication and operation.